molecular formula C14H18O5 B124640 Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate CAS No. 141333-27-9

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate

Cat. No. B124640
CAS RN: 141333-27-9
M. Wt: 266.29 g/mol
InChI Key: YJRYCFVLCSZEAG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate is a chemical compound with a molecular formula C15H18O5. It is commonly used in scientific research due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate has been reported to have a low toxicity profile and is generally well-tolerated. It has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been reported to inhibit the growth of various cancer cell lines. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate in lab experiments is its potential to yield novel compounds with biological activities. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate. One potential direction is the synthesis of novel compounds based on its structure with potential biological activities. Another direction is the investigation of its anti-inflammatory and anti-cancer properties in animal models. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate can be synthesized through a multi-step process. The first step involves the condensation of 4-formyl-2-methoxyphenol with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a series of reactions including esterification, reduction, and dehydration to yield Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate.

Scientific Research Applications

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate has potential applications in various scientific research fields including medicinal chemistry, organic synthesis, and material science. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It can also be used as a building block in the synthesis of novel compounds with potential biological activities.

properties

CAS RN

141333-27-9

Product Name

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate

InChI

InChI=1S/C14H18O5/c1-3-18-14(16)5-4-8-19-12-7-6-11(10-15)9-13(12)17-2/h6-7,9-10H,3-5,8H2,1-2H3

InChI Key

YJRYCFVLCSZEAG-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1)C=O)OC

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1)C=O)OC

synonyms

ETHYL 4-(4-FORMYL-2-METHOXYPHENOXY)BUTANOATE

Origin of Product

United States

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